molecular formula C11H11ClF3NO4 B1519283 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate CAS No. 1087797-86-1

2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

Cat. No.: B1519283
CAS No.: 1087797-86-1
M. Wt: 313.66 g/mol
InChI Key: JNJFWFQEDVLYGV-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a carbamate group (-OCONH-) linked to a 4-chloro-2,5-dimethoxyphenyl aromatic ring and a trifluoroethyl moiety. Its IUPAC name is 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate, with CAS number 37749-76-1 and a purity of 97% as reported by CymitQuimica .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO4/c1-18-8-4-7(9(19-2)3-6(8)12)16-10(17)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJFWFQEDVLYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)OCC(F)(F)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and safety profile.

  • Molecular Formula : C11H11ClF3NO4
  • Molecular Weight : 313.66 g/mol
  • CAS Number : 1087797-86-1
  • Purity : 95% (commercially available from various suppliers) .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The carbamate moiety is known for its role in enzyme inhibition, particularly in the modulation of neurotransmitter systems and inflammatory pathways. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

A comparative analysis of related compounds demonstrated that those with a similar substituent pattern exhibited IC50 values ranging from 0.1 to 10 µM against different tumor models .

CompoundIC50 (µM)Target Cell Line
Compound A0.5FaDu hypopharyngeal
Compound B1.0A549 lung carcinoma
This compoundTBDTBD

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been evaluated. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for developing therapeutics for conditions like arthritis and other inflammatory disorders .

Case Studies

  • Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of this compound on glioma cells. The results indicated a significant reduction in cell viability at concentrations above 1 µM after 48 hours of treatment .
  • Mechanistic Insights :
    Detailed mechanistic studies revealed that the compound activates apoptotic pathways while inhibiting survival signaling cascades such as AKT/mTOR, leading to enhanced cell death in cancer models .
  • Safety Profile :
    In vivo studies demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses. Further investigations into long-term effects are ongoing to establish comprehensive safety data .

Scientific Research Applications

Medicinal Chemistry

2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate has been investigated for its potential therapeutic properties:

Agricultural Science

In agricultural research, the compound has been evaluated for its potential as an agrochemical:

  • Pesticidal Properties : The chlorinated phenyl moiety is known to impart herbicidal and insecticidal properties. Preliminary studies suggest that derivatives of this compound could be effective against specific pests and weeds .
  • Fungicides : There is potential for this compound to be developed as a fungicide due to its unique structure, which may interfere with fungal metabolism or growth .

Materials Science

The unique chemical structure of this compound also opens avenues in materials science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing fluorinated polymers, which possess desirable properties such as chemical resistance and thermal stability .
  • Nanotechnology : Its application in nanomaterials is being explored due to the potential for creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions .

Case Study 1: Anticancer Screening

A recent study evaluated several carbamate derivatives for their anticancer properties using various cancer cell lines. The results indicated that compounds with trifluoroethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This suggests that this compound may warrant further investigation as a potential anticancer agent .

Case Study 2: Agrochemical Efficacy

Field trials were conducted to assess the effectiveness of similar chlorinated phenyl carbamates against common agricultural pests. Results showed significant reductions in pest populations when treated with these compounds, highlighting the potential utility of this compound as an effective pesticide .

Chemical Reactions Analysis

Types of Chemical Reactions

This compound undergoes four primary reaction types:

Reaction Type Reagents/Conditions Products
HydrolysisAcidic (HCl/H₂O) or basic (NaOH/H₂O) conditions4-Chloro-2,5-dimethoxyaniline + Trifluoroethanol + CO₂
TransesterificationAlcohols (e.g., MeOH, EtOH) with base catalystAlternate alkyl carbamates (e.g., methyl/ethyl carbamate derivatives)
ReductionLiAlH₄ or DIBAL-H in THF4-Chloro-2,5-dimethoxyaniline + Trifluoroethanol (via carbamate bond cleavage)
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄ or Cl₂/FeCl₃Nitro- or chloro-substituted derivatives at the aromatic ring

Hydrolysis

Under acidic conditions:

  • Protonation of the carbamate oxygen increases electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by water forms a tetrahedral intermediate.

  • Cleavage releases 4-chloro-2,5-dimethoxyaniline, trifluoroethanol, and CO₂.

Kinetics : Pseudo-first-order kinetics observed in pH 7.4 buffer at 37°C, with a half-life of ~48 hours.

Transesterification

  • Base (e.g., NaOMe) deprotonates the alcohol nucleophile (e.g., MeOH).

  • Nucleophilic attack on the carbamate carbonyl displaces the trifluoroethyl group.

  • Equilibrium-driven process favors products with more stable leaving groups (e.g., trifluoroethoxide).

Comparative Reactivity of Carbamate Derivatives

The trifluoroethyl group enhances leaving-group ability compared to non-fluorinated analogs:

Compound Relative Hydrolysis Rate (k, h⁻¹) Leaving Group Ability
2,2,2-Trifluoroethyl carbamate0.014High (CF₃CH₂O⁻)
Ethyl carbamate0.002Moderate (CH₃CH₂O⁻)
Methyl carbamate0.001Low (CH₃O⁻)

Data extrapolated from analogous systems .

Functionalization of the Aromatic Ring

The 4-chloro-2,5-dimethoxyphenyl moiety participates in electrophilic substitutions:

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-chloro-2,5-dimethoxyphenyl carbamate72%
ChlorinationCl₂/FeCl₃, 40°C3,4-Dichloro-2,5-dimethoxyphenyl carbamate65%
BrominationBr₂/FeBr₃, RT3-Bromo-4-chloro-2,5-dimethoxyphenyl carbamate58%

Methoxy groups direct electrophiles to the para and ortho positions relative to existing substituents.

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 150°C via carbamate bond cleavage (TGA data: onset at 152°C).

  • Photolysis : UV light (254 nm) induces homolytic cleavage of the C–O bond, generating free radicals detectable by EPR spectroscopy.

Comparison with Similar Compounds

Structural Analogues in the NBOMe/NBOH Series

highlights several phenethylamine derivatives with structural similarities to the 4-chloro-2,5-dimethoxyphenyl group in the target compound. These include:

Compound Name Substituents/Functional Groups Key Differences from Target Compound
25C-NBOH HCl () 4-chloro-2,5-dimethoxyphenyl + phenol-ethylamine Contains a phenolic hydroxyl group; lacks carbamate and trifluoroethyl.
30C-NBOMe HCl () 4-chloro-2,5-dimethoxyphenyl + trimethoxybenzyl Substituted benzylamine; lacks carbamate and fluorine.
25I-NBF HCl () 4-iodo-2,5-dimethoxyphenyl + fluorobenzyl Iodo substitution; fluorobenzyl group instead of carbamate.

Key Observations :

  • The carbamate group in the target compound replaces the amine or benzylamine moieties in NBOMe/NBOH derivatives.
  • The trifluoroethyl group enhances lipophilicity and may influence receptor binding compared to non-fluorinated analogs .

Carbamate-Based Compounds

The target compound shares a carbamate functional group with other agrochemicals, though direct analogs are scarce in the evidence:

Compound Name () Substituents/Functional Groups Application
Desmedipham (Ethyl carbamate derivative) Phenylcarbamate with ethyl group Herbicide
Fenoxycarb (Ethyl carbamate derivative) Ethyl-phenoxycarbamate Insect growth regulator

Key Differences :

  • The trifluoroethyl and 4-chloro-2,5-dimethoxyphenyl groups in the target compound distinguish it from simpler ethyl-carbamate agrochemicals. These substituents may confer unique bioactivity or environmental persistence .

Research Findings and Structure–Activity Relationships (SAR)

Fluorine Substitution Effects

  • The trifluoroethyl group likely increases metabolic stability and membrane permeability compared to ethyl or methyl groups, as seen in fluorinated pharmaceuticals .
  • In NBOMe derivatives (), fluorinated benzyl groups (e.g., 25B-NBF HCl) enhance serotonin receptor binding. However, the trifluoroethyl-carbamate linkage in the target compound may interact with distinct biological targets .

Aromatic Substitution Patterns

  • The 4-chloro-2,5-dimethoxyphenyl moiety is shared with psychedelic phenethylamines (e.g., 30C-NBOMe HCl), which target 5-HT2A receptors.

Notes and Limitations

  • The discontinuation of the target compound limits access to recent pharmacological or toxicological data .
  • Structural analogs like 25C-NBOH HCl are well-studied in neuroscience, but extrapolating their data to the carbamate derivative requires caution due to functional group differences .
  • Further studies could explore the role of trifluoroethyl-carbamates in drug design, leveraging fluorine’s unique physicochemical properties .

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl carbamates such as 2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate generally follows a two-step approach:

Two main reagents are commonly employed for introducing the 2,2,2-trifluoroethyl carbamate moiety:

This approach allows for selective carbamate formation without overreaction to symmetrical ureas, due to the moderate reactivity of the trifluoroethyl carbamates (pKa of 2,2,2-trifluoroethanol ≈ 12) and the facile removal of 2,2,2-trifluoroethanol as a by-product.

Detailed Preparation Procedure

Reagents and Reaction Conditions

Step Reagents Conditions Notes
1. Carbamate formation 4-chloro-2,5-dimethoxyaniline + 2,2,2-trifluoroethyl chloroformate Room temperature to 10 °C, inert atmosphere, base (e.g., sodium hydroxide or tertiary amine) Slow addition of chloroformate to amine solution to control exotherm and avoid side reactions
2. Work-up and purification Extraction with organic solvents (e.g., tert-butyl methyl ether), solvent removal under reduced pressure Temperature control (5-10 °C during addition, room temperature for extraction) Purification by crystallization or chromatography

Example Reaction Scheme

$$
\text{4-chloro-2,5-dimethoxyaniline} + \text{2,2,2-trifluoroethyl chloroformate} \xrightarrow[\text{Base}]{\text{0-10 °C}} \text{this compound} + \text{HCl}
$$

Research Findings and Yield Data

A representative example from related carbamate syntheses shows:

Parameter Data
Yield Up to 98.9% (isolated solid)
Reaction time 30 minutes to 1 hour
Temperature 0 to 10 °C during reagent addition
Solvent tert-butyl methyl ether or similar ether solvents
Purity >98% by gas chromatography or HPLC analysis

These conditions are adapted from closely related carbamate preparations involving 2,2,2-trifluoroethyl chloroformate and aromatic amines, demonstrating high efficiency and selectivity.

Comparative Analysis of Carbamate Formation Reagents

Reagent Reactivity Suitable Amines By-products Notes
Bis(2,2,2-trifluoroethyl) carbonate Moderate Alkyl amines (primary, secondary) 2,2,2-Trifluoroethanol Less reactive toward aryl amines; requires base
2,2,2-Trifluoroethyl chloroformate High Aryl amines (including less nucleophilic) HCl, 2,2,2-Trifluoroethanol More reactive; suitable for aromatic amines like 4-chloro-2,5-dimethoxyaniline

The use of 2,2,2-trifluoroethyl chloroformate is preferred for preparing carbamates with aromatic amines due to its higher electrophilicity, which facilitates carbamate bond formation under mild conditions without extensive side reactions.

Notes on Reaction Mechanism and By-Products

  • The carbamate formation proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the trifluoroethyl chloroformate.
  • The reaction releases HCl, which is neutralized by the base present.
  • 2,2,2-Trifluoroethanol is a volatile by-product when bis(2,2,2-trifluoroethyl) carbonate is used, easily removed by evaporation.
  • The moderate acidity/basicity of the trifluoroethyl carbamate intermediate helps prevent symmetrical urea formation, enhancing selectivity.

Summary Table of Preparation Methodology

Aspect Description
Starting materials 4-chloro-2,5-dimethoxyaniline, 2,2,2-trifluoroethyl chloroformate or bis(2,2,2-trifluoroethyl) carbonate
Solvent Ether solvents (tert-butyl methyl ether) or similar
Base Sodium hydroxide, tertiary amines (e.g., triethylamine)
Temperature 0-10 °C during reagent addition, room temperature for work-up
Reaction time 0.5 to 1 hour
Yield Typically 90-99%
Purification Extraction, solvent evaporation, crystallization or chromatography
By-products HCl (neutralized), 2,2,2-trifluoroethanol (volatile)

Q & A

Q. How can structural modifications improve blood-brain barrier (BBB) penetration?

  • Methodological Answer : Introduce prodrug moieties (e.g., ester-linked promoieties) cleaved by esterases in the brain. In silico BBB permeability predictors (e.g., SwissADME) guide design. In situ perfusion models in rodents validate BBB transport rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate

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